molecular formula C8H5NOS B3217039 Thieno[3,2-b]pyridine-6-carbaldehyde CAS No. 117390-35-9

Thieno[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B3217039
CAS No.: 117390-35-9
M. Wt: 163.2 g/mol
InChI Key: AYYSYOMUORYGOV-UHFFFAOYSA-N
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Description

Structural Significance of Fused Thienopyridine Scaffolds in Heterocyclic Chemistry

The fusion of a thiophene (B33073) and a pyridine (B92270) ring gives rise to the thienopyridine scaffold, a privileged structure in medicinal chemistry and materials science. researchgate.net This bicyclic system is characterized by the amalgamation of an electron-rich thiophene ring and an electron-deficient pyridine ring, which imparts unique electronic properties and a rigid, planar geometry. researchgate.net These features are crucial for molecular recognition and interaction with biological targets.

Thienopyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.gov Notably, some of the most well-known antiplatelet agents, such as clopidogrel (B1663587) and prasugrel, are based on a thienopyridine core, highlighting the scaffold's importance in drug discovery. researchgate.net The specific arrangement of the fused rings, along with the nature and position of substituents, plays a critical role in determining the biological and chemical properties of these compounds.

Comparative Analysis of Isomeric Thienopyridines and their Research Relevance

The fusion of a thiophene and a pyridine ring can result in six possible isomers, with thieno[2,3-b]pyridine (B153569) and thieno[3,2-b]pyridine (B153574) being the most extensively studied. researchgate.net The seemingly subtle difference in the fusion pattern leads to significant variations in their chemical reactivity, physical properties, and biological activities.

For instance, the electronic distribution and the position of the nitrogen and sulfur atoms in relation to each other influence the molecule's dipole moment, solubility, and crystal packing. These differences can, in turn, affect how the molecule interacts with biological receptors. Research has shown that different isomers can exhibit distinct pharmacological profiles. For example, while both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds are found in compounds with anticancer activity, the specific targets and efficacy can vary between the isomers. nih.govnih.gov

PropertyThieno[2,3-b]pyridineThieno[3,2-b]pyridine
General Reactivity The pyridine ring is generally more susceptible to nucleophilic attack, while the thiophene ring is more prone to electrophilic substitution.Similar to its isomer, with subtle differences in regioselectivity due to the altered electronic distribution.
Biological Activity Focus Widely explored for anticancer, anti-inflammatory, and antiviral activities. nih.govInvestigated for anticancer and antitubercular activities. nih.gov
Known Drug Scaffolds Core of various kinase inhibitors. nih.govFound in compounds targeting InhA in Mycobacterium tuberculosis. nih.gov

Overview of Current Academic Research Trajectories for Thieno[3,2-b]pyridine-6-carbaldehyde and its Derivatives

The aldehyde functional group on the this compound scaffold serves as a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of a diverse range of derivatives. Current research is focused on leveraging this reactivity to create novel compounds with potential therapeutic applications.

One major research avenue involves the use of this compound in condensation reactions to form Schiff bases, which can then be further modified or act as ligands for metal complexes. Another significant area of investigation is its use in multicomponent reactions to build more complex heterocyclic systems.

Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives as potent therapeutic agents. For example, novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase InhA. nih.gov Furthermore, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, synthesized from a thieno[3,2-b]pyridine precursor, have demonstrated antitumor potential in triple-negative breast cancer cell lines. mdpi.com These findings underscore the importance of this compound as a key building block in the development of new therapeutic agents.

Derivative ClassResearch FocusPotential Application
Thieno[3,2-b]pyridinonesAntitubercular activityTreatment of tuberculosis
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylatesAnticancer activityTreatment of breast cancer
Schiff base derivativesCoordination chemistry, biological screeningDevelopment of new catalysts or therapeutic agents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYSYOMUORYGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117390-35-9
Record name thieno[3,2-b]pyridine-6-carbaldehyde
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Synthetic Methodologies and Strategies

Primary Approaches for the Construction of the Thieno[3,2-b]pyridine (B153574) Core

The formation of the bicyclic thieno[3,2-b]pyridine system is the foundational step in the synthesis. Chemists have developed several reliable strategies, which primarily involve either the formation of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or the annulation of a thiophene ring onto a pyridine precursor.

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like thieno[3,2-b]pyridine. These methods typically involve the intramolecular condensation of a suitably functionalized precursor.

One common strategy begins with a substituted thiophene. For instance, the synthesis of thieno[3,2-d]pyrimidinone derivatives, which share a similar synthetic logic, starts from methyl 3-aminothiophene-2-carboxylates. nih.gov These intermediates can be transformed into precursors suitable for cyclization to form the adjacent pyridine ring. A versatile approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones or other bifunctional electrophiles, leading to the formation of the thiophene ring fused to the pyridine core. researchgate.net

Another prominent route is the Gewald reaction, which is instrumental in preparing substituted 2-aminothiophenes that serve as versatile building blocks. nih.govscielo.br For example, the reaction of cycloalkanones with ethyl formate (B1220265) in the presence of a base like sodium ethoxide yields enolate salts, which can then be reacted with malononitrile (B47326) and sulfur to construct a thiophene ring, primed for subsequent pyridine ring annulation. nih.gov Similarly, the cyclization of N-(3-thienyl)methyl-N-[2,2-di-alkoxy]-ethyl-para-toluene sulfonamide via treatment with a strong mineral acid is a patented method for producing the thieno[3,2-c]pyridine (B143518) isomer, illustrating a general principle of forming the pyridine ring through acid-catalyzed cyclization. google.com

The table below summarizes representative cyclization strategies for forming thienopyridine systems.

Starting Material TypeKey ReagentsReaction TypeProduct CoreReference
3-Cyanopyridine-2(1H)-thioneα-Halo Ketones, BaseThiophene AnnulationThieno[2,3-b]pyridine (B153569) researchgate.net
CycloalkanoneEthyl Formate, Malononitrile, SulfurGewald Reaction/CyclizationThieno[2,3-b]pyridine nih.gov
N-(3-thienyl)methyl-N-[2,2-(OR)2]-ethyl-p-toluenesulfonamideStrong Mineral AcidIntramolecular CyclizationThieno[3,2-c]pyridine google.com
2-Amino-3-cyanothiopheneN,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), AnilinesDimroth RearrangementThieno[2,3-d]pyrimidine (B153573) scielo.br

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the efficient construction of complex heterocyclic frameworks. researchgate.net These methods offer high yields and functional group tolerance for forging key carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction is a notable example used in the synthesis of thieno[3,2-b]pyridine derivatives. Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be coupled with various arylboronic acids or their esters in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, to introduce substituents onto the thienopyridine core. mdpi.com While this demonstrates functionalization rather than de novo synthesis, the underlying principle of forming a C-C bond is central to core construction strategies.

A more direct application to core synthesis involves a telescoped sequence of directed lithiation, zincation, Negishi cross-coupling, and intramolecular SₙAr reaction. ljmu.ac.uk This one-pot procedure has been used to synthesize benzofuro[2,3-c]pyridines from fluoropyridines and 2-bromophenyl acetates, a strategy that is conceptually adaptable to sulfur-based analogues. ljmu.ac.uk Similarly, Sonogashira coupling of bromothiophenes with terminal alkynes, followed by an intramolecular C-N bond-forming reaction, provides an efficient route to thieno[3,2-b]pyridones. acs.org

Reaction TypeKey ReagentsCatalyst SystemBond FormedReference
Suzuki CouplingArylboronic Acids/EstersPdCl₂(dppf)·CH₂Cl₂Aryl-Aryl C-C mdpi.com
Sonogashira Coupling / CyclizationTerminal AlkynesPalladium/CopperAryl-Alkynyl C-C, C-N acs.org
Negishi Coupling / SₙArOrganozinc ReagentsPalladiumAryl-Aryl C-C, C-O/S ljmu.ac.uk

Regioselective Introduction of the Carbaldehyde Moiety at the C-6 Position

Once the thieno[3,2-b]pyridine nucleus is assembled, the next critical step is the introduction of the formyl (-CHO) group at the C-6 position. The electronic properties of the fused ring system dictate the regioselectivity of this transformation.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comnih.gov

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich thienopyridine ring, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde. chemistrysteps.com This reaction is particularly effective for heterocycles containing electron-donating groups or those that are inherently electron-rich, such as pyrroles, phenols, and anilines. chemistrysteps.comresearchgate.net The thieno[3,2-b]pyridine system, with its fused thiophene ring, is sufficiently activated to undergo this electrophilic substitution. The reaction has been successfully applied to formylate various pyrazole-fused systems to produce pyrazolopyridine-5-carbaldehydes, demonstrating its utility in creating formylated pyridine rings within fused structures. ijpcbs.com The regioselectivity is governed by the electronic distribution in the heterocyclic core, with the attack occurring at the most nucleophilic carbon atom. For the thieno[3,2-b]pyridine system, electrophilic substitution, including formylation, is directed towards the pyridine ring.

While the Vilsmeier-Haack reaction is predominant, other methods can be employed to introduce a formyl group. One significant strategy involves metallation followed by quenching with a formylating agent. Organolithium reagents, for example, can deprotonate specific positions on a heterocyclic ring, creating a nucleophilic carbon center. abertay.ac.uk This lithiated intermediate can then react with an electrophile like DMF to install the formyl group after an aqueous workup. The regioselectivity of the initial lithiation is controlled by the acidity of the ring protons or by the use of directing groups. abertay.ac.uk For instance, 3-alkoxypyridines are known to be lithiated at the C-2 position. abertay.ac.uk The specific site of metallation on the unsubstituted thieno[3,2-b]pyridine core would depend on the relative acidities of the ring protons, offering a potential alternative to electrophilic substitution.

Advanced Synthetic Methodologies

Modern organic synthesis continually seeks to improve efficiency, reduce waste, and access novel chemical space through advanced methodologies. In the context of thienopyridine synthesis, several innovative approaches have been developed.

Metal-free synthesis is another burgeoning area, driven by the need for more cost-effective and environmentally benign processes. nih.gov Researchers have developed a metal-free, acid-mediated denitrogenative transformation of fused 1,2,3-triazoles to generate thieno[2,3-c]pyridine (B153571) derivatives. nih.gov This method avoids potentially toxic metal catalysts and offers a unique pathway for late-stage derivatization. nih.gov

Furthermore, electrochemical methods are emerging as powerful tools in synthesis. An electrochemical double C–S cyclization using a halogen mediator has been reported for the synthesis of thienoacenes, demonstrating a novel approach to forming fused thiophene-containing systems that could inspire new routes to thienopyridines. chemrxiv.org Microwave-assisted synthesis has also gained traction, as it can dramatically reduce reaction times and improve yields for reactions like the Dimroth rearrangement used to prepare thieno[2,3-d]pyrimidine derivatives. scielo.br

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like thieno[3,2-b]pyridines by reducing the number of purification steps, saving time, and minimizing waste. Several MCRs have been developed for the synthesis of the broader thienopyridine class, which can be conceptually adapted for the synthesis of precursors to Thieno[3,2-b]pyridine-6-carbaldehyde.

A prominent MCR for the synthesis of the thiophene ring is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (like a cyano- or acetoacetate), and elemental sulfur in the presence of a base to yield a 2-aminothiophene. umich.eduorganic-chemistry.orgumich.edu These 2-aminothiophenes are versatile intermediates that can be further elaborated to construct the fused pyridine ring of the thieno[3,2-b]pyridine system. For instance, a subsequent cyclization with a suitable three-carbon synthon could lead to the desired heterocyclic core.

While a direct one-pot synthesis of this compound has not been extensively reported, multicomponent strategies have been successfully employed to create related fused pyridine systems. For example, multicomponent one-pot reactions of aromatic aldehydes, cyanothioacetamide, and other reagents have been shown to produce pyrido[3',2':4,5]thieno[3,2-b]pyridines. researchgate.net These approaches highlight the potential of MCRs to assemble the core structure in a single operation. The challenge remains in designing an MCR that directly incorporates the formyl group at the 6-position or a precursor that can be easily converted.

Another approach involves the use of isocyanide-based multicomponent reactions, which are known for their ability to rapidly generate molecular complexity. beilstein-journals.org These reactions could potentially be designed to incorporate the necessary functionalities for the subsequent formation of the thieno[3,2-b]pyridine skeleton.

The following table summarizes a conceptual one-pot approach for a thieno[3,2-c]pyridin-4-one, which shares a similar heterocyclic core and illustrates the principles of one-pot synthesis in this chemical space. rsc.org

ReactantsReagentsProductYield
6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, Methyl mercaptoacetate, Hydrazine hydrate-Methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylatesModerate to Good

This table is based on the synthesis of a related thienopyridinone and is presented to illustrate the one-pot strategy.

Process Intensification and Continuous Flow Synthetic Protocols

Process intensification aims to develop safer, more efficient, and scalable chemical processes. Continuous flow chemistry is a key enabling technology in this area, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates.

While specific continuous flow protocols for the direct synthesis of this compound are not yet prevalent in the literature, the application of flow chemistry to related heterocyclic syntheses suggests its feasibility. For example, continuous flow microreactors have been effectively used for the N-oxidation of pyridine derivatives, demonstrating the potential for controlled reactions on pyridine-containing scaffolds.

The synthesis of thieno[3,2-b]pyridine precursors, such as those derived from the Gewald reaction, could be adapted to a continuous flow process. The improved control over reaction temperature and residence time in a microreactor could lead to higher yields and purities of the intermediate 2-aminothiophenes.

Furthermore, a key step in the synthesis of this compound could be a formylation reaction. The Vilsmeier-Haack reaction, a common method for formylation, often involves highly reactive and corrosive reagents. researchgate.netrsc.org Performing such reactions in a continuous flow setup would offer significant safety benefits and allow for precise control, potentially improving the regioselectivity of the formylation.

A conceptual continuous flow setup for a formylation step is outlined below:

Reaction StepReactor TypeKey ParametersPotential Advantages
Vilsmeier-Haack FormylationPacked-bed or micro-channel reactorTemperature, Residence Time, Reagent StoichiometryImproved safety, enhanced regioselectivity, higher throughput

This table represents a conceptual application of continuous flow technology to a potential formylation step in the synthesis of the target compound.

Stereoselective and Regioselective Synthesis Control

The control of stereochemistry and regiochemistry is paramount in the synthesis of functional molecules. For this compound, the primary challenge lies in achieving regioselective functionalization at the C6 position of the pyridine ring.

Regioselective Synthesis:

Several strategies can be employed to achieve regioselective synthesis of 6-substituted thieno[3,2-b]pyridines. One of the most powerful methods is directed ortho-metalation (DoM) . harvard.edubaranlab.orgyoutube.com This technique involves the use of a directing group (DG) on the pyridine ring that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. For the synthesis of this compound, a directing group at the 5- or 7-position could be used to direct lithiation to the C6 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

A recent study demonstrated the regioselective C6-arylation of thieno[3,2-c]pyrazoles, a related heterocyclic system, using a palladium-catalyzed direct C-H activation strategy. researchgate.net This highlights the potential for transition metal-catalyzed C-H functionalization to selectively introduce substituents at specific positions on the thieno[3,2-b]pyridine core.

Another approach involves the synthesis of a 6-halothieno[3,2-b]pyridine intermediate. This halogen can then be converted to the carbaldehyde group via methods such as a Grignard reaction followed by formylation, or a palladium-catalyzed carbonylation reaction.

The Vilsmeier-Haack reaction on an appropriately substituted thieno[3,2-b]pyridine precursor can also be a viable method for introducing the formyl group, although control of regioselectivity can be challenging depending on the existing substituents on the ring system. researchgate.netrsc.org

The following table summarizes potential strategies for regioselective C6-functionalization:

StrategyKey Reagents/CatalystsPosition of Functionalization
Directed Ortho-Metalation (DoM)Organolithium reagent, Directing GroupC6
C-H ActivationPalladium catalyst, OxidantC6
Halogenation/FunctionalizationHalogenating agent, Grignard reagent/Pd catalystC6
Vilsmeier-Haack ReactionPOCl₃, DMFDependent on substrate

Stereoselective Synthesis:

While this compound itself is not chiral, the introduction of stereocenters in its derivatives is an important area of research. Stereoselective synthesis can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, if a substituent introduced at a position other than C6 were to create a chiral center, its stereochemistry could be controlled using asymmetric synthesis methodologies. For example, the synthesis of chiral 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids has been achieved through stereocontrolled construction of stereocenters starting from a chiral aldehyde. elsevierpure.com Similar principles could be applied to the synthesis of chiral precursors for thieno[3,2-b]pyridine derivatives.

The development of stereoselective multicomponent reactions is also a promising avenue. By employing a chiral catalyst in a multicomponent reaction that constructs the thieno[3,2-b]pyridine core, it may be possible to generate enantiomerically enriched products.

Reactivity, Transformation, and Reaction Mechanisms

Heterocyclic Reactivity Profiles of Thieno[3,2-b]pyridine-6-carbaldehyde

The fusion of an electron-deficient pyridine (B92270) ring with an electron-rich thiophene (B33073) ring results in a unique electronic landscape that governs its interaction with both electrophiles and nucleophiles.

The thieno[3,2-b]pyridine (B153574) ring system possesses two aromatic rings with opposing electronic characteristics, leading to selective electrophilic substitution patterns.

Pyridine Ring Reactivity : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). Electrophilic attack generally requires vigorous reaction conditions. tcichemicals.com When substitution does occur, it is directed to the positions meta to the nitrogen atom (C5 and C7) to avoid the formation of a highly unstable carbocation intermediate with a positive charge on the electronegative nitrogen. researchgate.netnih.gov For instance, the chlorination of the thieno[3,2-b]pyridine scaffold to produce 7-chlorothieno[3,2-b]pyridine (B1354074) demonstrates that substitution can occur on the pyridine moiety. rsc.org

Thiophene Ring Reactivity : In contrast, the thiophene ring is electron-rich and is readily attacked by electrophiles. Substitution typically occurs at the C2 and C3 positions. Studies on related thienopyridines have shown that halogenation can occur at these positions under oxidative conditions. researchgate.net A kinetic study of nitration and hydrogen exchange on the isomeric thieno[2,3-b]pyridine (B153569) confirmed the greater reactivity of the thiophene ring compared to the pyridine ring. irjms.comnih.gov

The presence of the aldehyde group at C6, being an electron-withdrawing group, further deactivates the entire ring system towards electrophilic attack.

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2, C6) and para (C4) to the nitrogen atom. nih.govrsc.org The presence of an electron-withdrawing group, such as the carbaldehyde at the C6 position, and a suitable leaving group at the same position would significantly facilitate this reaction.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides a strong driving force for the reaction. While specific SNAr reactions on this compound are not extensively documented, the principles are well-established. For example, the displacement of halogens or other leaving groups from the C2 or C4 positions of pyridines is a common synthetic strategy. nih.gov Analogous systems, such as thieno[3,2-d]pyrimidines, readily undergo SNAr reactions, highlighting the inherent reactivity of these fused heterocyclic systems towards nucleophiles. researchgate.net

Table 1: Predicted Reactivity for Nucleophilic Aromatic Substitution (SNAr)

Position of Leaving Group Activating Factors Predicted Reactivity
C6 Ortho to Pyridine-N, Electron-withdrawing CHO group High
C4 Para to Pyridine-N Moderate to High
C2 Ortho to Pyyridine-N Moderate
C7, C5, C3 No direct activation from Pyridine-N Low

Redox Transformations of the this compound Moiety

The compound can undergo oxidation on the heterocyclic rings and both oxidation and reduction at the carbaldehyde group.

Oxidation can occur at three distinct sites: the pyridine nitrogen, the thiophene sulfur, and the aldehyde carbon.

N-Oxidation : The nitrogen atom of the pyridine ring can be oxidized using reagents like peroxides (e.g., m-CPBA) or Oxone to form the corresponding Thieno[3,2-b]pyridine N-oxide. researchgate.net This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

S-Oxidation : The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. google.com

Aldehyde Oxidation : The carbaldehyde group is readily oxidized to the corresponding Thieno[3,2-b]pyridine-6-carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Metabolic Oxidation : In a biological context, many thienopyridine compounds are known to be prodrugs that undergo metabolic oxidation by hepatic cytochrome P450 (CYP450) enzymes to become active. researchgate.netnih.govnih.gov

Reduction reactions can target either the carbaldehyde group or the entire heterocyclic system.

Aldehyde Reduction to Alcohol : The aldehyde can be selectively reduced to the corresponding primary alcohol, (thieno[3,2-b]pyridin-6-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org

Aldehyde Reduction to Alkane : Complete reduction of the aldehyde to a methyl group, yielding 6-methylthieno[3,2-b]pyridine, can be achieved under more forceful conditions using methods like the Wolff-Kishner (hydrazine and base) or Clemmensen (zinc amalgam and acid) reductions.

Ring Reduction : Catalytic hydrogenation of the thieno[3,2-b]pyridine ring system with hydrogen gas over a metal catalyst (e.g., Pd, Pt, Rh) can lead to the reduction of one or both heterocyclic rings. Typically, the pyridine ring is reduced under milder conditions than the thiophene ring, potentially yielding a tetrahydrothienopyridine derivative. Under more forcing conditions, complete saturation to a perhydrothienopyridine derivative is possible.

Reactions Involving the Carbaldehyde Functional Group

The carbaldehyde group is a versatile functional handle for a wide array of chemical transformations to build more complex molecules.

Wittig Reaction : The aldehyde can react with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond. This reaction is a cornerstone of alkene synthesis due to its reliability and the fixed position of the resulting double bond.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base like piperidine. The reaction yields an α,β-unsaturated product, which is a valuable intermediate for further synthesis.

Imines and Oximes Formation : Like other aldehydes, this compound readily reacts with primary amines in a condensation reaction to form imines (Schiff bases). Similarly, it reacts with hydroxylamine (B1172632) to produce the corresponding oxime.

Other Condensation Reactions : The aldehyde can participate in various other C-C bond-forming reactions, such as aldol-type condensations, providing access to a diverse range of more complex molecular architectures.

Table 2: Summary of Key Reactions of the Carbaldehyde Group

Reaction Name Reagents Functional Group Transformation Product Type
Oxidation KMnO₄, CrO₃, etc. -CHO → -COOH Carboxylic Acid
Reduction (to Alcohol) NaBH₄, LiAlH₄ -CHO → -CH₂OH Primary Alcohol
Reduction (to Alkane) Zn(Hg)/HCl or H₂NNH₂/KOH -CHO → -CH₃ Alkyl Group
Wittig Reaction Ph₃P=CR₂ (Ylide) C=O → C=C Alkene
Knoevenagel Condensation CH₂(Z)₂, Base C=O → C=C(Z)₂ α,β-Unsaturated Compound
Imine Formation R-NH₂ C=O → C=N-R Imine (Schiff Base)
Oxime Formation NH₂OH C=O → C=N-OH Oxime

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving thieno[3,2-b]pyridines is crucial for predicting product outcomes and designing new synthetic routes.

While specific studies on cyclization reactions starting directly from this compound are not extensively documented, research on related thienopyridine derivatives provides valuable mechanistic insights. For instance, the synthesis of thieno[2,3-b]pyridines can be achieved through the intramolecular cyclization of 2-(organylmethylthio)pyridines. scielo.br A plausible mechanism for such a reaction involves base-catalyzed deprotonation to form a carbanion, which then attacks an adjacent nitrile group in a Thorpe-Ziegler type cyclization, leading to the formation of the fused thiophene ring. scielo.brresearchgate.net

In another relevant study, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides were synthesized and their subsequent cyclization was investigated. researchgate.net These examples highlight that functional groups appended to the thienopyridine core can undergo intramolecular reactions to build more complex polycyclic systems. It is conceivable that derivatives of this compound, such as the products of Knoevenagel condensation, could serve as precursors for similar intramolecular cyclization reactions to form new fused heterocyclic structures.

Thienopyridine systems can undergo unexpected and complex transformations. A notable example is the oxidative dimerization observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series upon treatment with sodium hypochlorite (B82951) (bleach). tandfonline.comabertay.ac.uk Although this reaction does not involve this compound itself, it demonstrates an unusual reaction pathway for the thienopyridine scaffold. The reaction proceeds with high stereoselectivity, leading to the formation of complex polyheterocyclic structures through the cleavage of N-H and C=C bonds and the formation of three new sigma bonds. tandfonline.comabertay.ac.uk

Two potential mechanistic pathways have been proposed for this transformation. abertay.ac.uk

Mechanism 1: Involves the initial electrophilic attack of Cl⁺ (from NaOCl) on the thienopyridine ring, followed by deprotonation of the amide. The resulting amide anion then attacks the electron-deficient ring of another molecule, initiating a cascade of cyclizations and bond formations. abertay.ac.uk

Mechanism 2: Suggests a different sequence of events, potentially involving radical intermediates or a different mode of intermolecular coupling.

This oxidative dimerization highlights that under specific conditions, the thienopyridine nucleus can deviate from expected reactivity patterns, leading to novel and structurally complex molecules. tandfonline.comabertay.ac.uk

Derivatization and Functionalization Approaches

Strategies for Functionalization at the Thiophene (B33073) Ring

The thiophene ring within the thieno[3,2-b]pyridine (B153574) scaffold is susceptible to electrophilic substitution, a common strategy for its functionalization. The precise position of substitution is governed by the electronic nature of the fused heterocyclic system.

Research on related fused-ring systems like thieno[3,2-b]furan (B2985385) has shown that the ring system is robust and offers good selectivity for functionalization. nih.gov For instance, bromination can selectively occur at the 2-position, while deprotonation followed by quenching with an electrophile can achieve functionalization at the 5-position. nih.gov A kinetic study on the isomeric thieno[2,3-b]pyridine (B153569) confirmed its reactivity towards electrophilic substitution. rsc.org These methodologies suggest that direct halogenation or metalation-alkylation sequences are viable for introducing substituents onto the thiophene portion of Thieno[3,2-b]pyridine-6-carbaldehyde.

Chemical Modification of the Pyridine (B92270) Nitrogen Atom and Ring Substituents

The nitrogen atom in the pyridine ring presents a key site for modification, primarily through oxidation. Treatment of thienopyridines with various oxidizing agents can lead to the formation of the corresponding N-oxides. acs.org This transformation not only alters the electronic properties of the ring system but can also direct subsequent substitution reactions.

More advanced and powerful synthetic strategies have emerged that enable the complete replacement of the pyridine nitrogen atom. These "single-atom skeletal editing" techniques can transmute the nitrogen into a carbon atom, effectively converting the pyridine ring into a benzene (B151609) ring. chemrxiv.orgnih.gov One such method involves reacting pyridine N-oxides with a sulfoxide-derived anion as a carbon source to achieve an N-to-C atom swap. chemrxiv.org Another approach proceeds through pyridine ring-opening, hydrolysis, olefination, and subsequent cyclization and aromatization to replace the nitrogen with a functionalized carbon atom. nih.gov These transmutations represent a powerful tool for scaffold hopping in drug discovery, allowing for the conversion of azaarenes into their carbocyclic analogues.

Transformation of the C-6 Carbaldehyde Group to Diverse Functionalities

The C-6 carbaldehyde group is an exceptionally versatile functional handle that can be readily converted into a wide range of other moieties. semanticscholar.orgmdpi.com This versatility allows for the synthesis of diverse derivatives with tailored properties. The aldehyde can be transformed into stronger electron-withdrawing groups, leading to π-conjugated push-pull systems with applications in optical materials. semanticscholar.orgmdpi.com

Common transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.

Nitrile Formation: Conversion to an oxime followed by dehydration provides the nitrile functionality.

Esterification: Oxidation to the carboxylic acid followed by reaction with an alcohol, or direct reductive amination followed by other transformations can lead to esters. mdpi.com

Studies on the related thieno[2,3-c]pyridine (B153571) isomer have demonstrated the successful conversion of a triazole-derived intermediate to alcohols, esters, and other derivatives, highlighting the synthetic accessibility of these functional groups on the thienopyridine core. nih.govkuleuven.beresearchgate.net

Starting GroupTarget FunctionalityTypical Reagents
AldehydeCarboxylic AcidKMnO₄, Jones Reagent (CrO₃/H₂SO₄)
AldehydeAlcoholNaBH₄, LiAlH₄
AldehydeNitrileHydroxylamine (B1172632), then Acetic Anhydride
AldehydeEster(via Carboxylic Acid) Alcohol, Acid Catalyst

Introduction and Manipulation of Halogen Substituents via Cross-Coupling Methodologies

Halogen atoms, typically bromine or iodine, serve as crucial synthetic handles on the this compound framework. They are often introduced via electrophilic halogenation (e.g., using N-bromosuccinimide) and can subsequently be manipulated using transition-metal-catalyzed cross-coupling reactions. semanticscholar.orgmdpi.com

Palladium-catalyzed reactions are particularly prominent in this context. youtube.com The Suzuki cross-coupling, which pairs the halogenated thienopyridine with a boronic acid or ester, is a widely used method to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. semanticscholar.orgmdpi.com Other important cross-coupling reactions include:

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds. youtube.com

Sonogashira Coupling: For the introduction of alkyne moieties. youtube.com

Stille Coupling: Utilizes organotin reagents. youtube.com

Heck Coupling: For the formation of carbon-carbon bonds with alkenes. youtube.com

These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simpler, halogenated precursors. youtube.com

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki CouplingAryl Halide + Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C
Buchwald-HartwigAryl Halide + AminePd Catalyst, Ligand, BaseC-N
Sonogashira CouplingAryl Halide + Terminal AlkynePd/Cu Catalyst, BaseC-C (sp)
Stille CouplingAryl Halide + OrganostannanePd CatalystC-C

Design and Synthesis of Complex Poly-substituted Thieno[3,2-b]pyridine Derivatives

The creation of complex, poly-substituted thieno[3,2-b]pyridine derivatives relies on the strategic combination of the functionalization methods described previously. researchgate.netscholarsportal.info A synthetic route might begin with the functionalization of the core scaffold, for example, through halogenation of the thiophene ring. This halogenated intermediate can then undergo a cross-coupling reaction to introduce a new substituent. semanticscholar.org

Simultaneously or sequentially, the C-6 carbaldehyde group can be transformed into another desired functionality, such as an alcohol or nitrile. nih.gov Further complexity can be achieved by modifying the pyridine nitrogen or introducing additional substituents onto either ring. This modular approach allows for the systematic synthesis of a library of compounds with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials. nih.govekb.eg

Advanced Spectroscopic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Mechanistic Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of thienopyridine derivatives. It provides detailed information about the chemical environment of each proton and carbon atom, which is essential for confirming the molecular structure and for distinguishing between isomers.

Detailed Elucidation of Regio- and Stereoisomers

The thienopyridine scaffold can exist in several isomeric forms, such as thieno[3,2-b]pyridine (B153574), thieno[2,3-b]pyridine (B153569), and thieno[2,3-c]pyridine (B153571), depending on the fusion of the thiophene (B33073) and pyridine (B92270) rings. drugbank.com Furthermore, substituents can be placed at various positions on this scaffold. NMR spectroscopy is instrumental in unequivocally identifying the correct regioisomer.

For instance, in the analysis of substituted thieno[3,2-b]pyridines, the coupling constants (J-values) and chemical shifts of the protons on the pyridine and thiophene rings are characteristic of their relative positions. In a study on methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, the protons on the pyridine ring (H-5, H-6, and H-7) show distinct doublet of doublets (dd) or broad singlet patterns in the ¹H NMR spectrum, allowing for their unambiguous assignment. mdpi.com For example, in methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, the H-6 proton appears as a doublet of doublets at 7.56 ppm, coupling to both H-5 and H-7. mdpi.com

The differentiation of isomers is critical. In the functionalization of thieno[2,3-b]pyridine, NMR was used to establish the identity of the resulting regioisomers, with the relative yields of five possible isomers being determined. researchgate.net The specific patterns in the aromatic region of the ¹H NMR spectrum serve as a fingerprint for each isomer. researchgate.net While no specific stereoisomers of thieno[3,2-b]pyridine-6-carbaldehyde are commonly generated, if the aldehyde were converted to a chiral center, techniques like chiral shift reagents or the synthesis of diastereomeric derivatives would be employed for NMR analysis.

Table 1: Representative ¹H NMR Data for Substituted Thieno[3,2-b]pyridine Derivatives This table presents data for related compounds to illustrate the analytical principles, as specific literature data for this compound is limited.

CompoundSolventH-5 (ppm)H-6 (ppm)H-7 (ppm)Other Protons (ppm)Reference
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylateDMSO-d₆8.74 (dd, J = 4.4, 1.6 Hz)7.56 (dd, J = 8.0, 4.4 Hz)8.61 (dd, J = 8.0, 1.6 Hz)3.75 (s, OMe), 7.43–7.48 (m, Ar-H) mdpi.com
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylateCDCl₃8.80 (dd, J = 4.8, 1.6 Hz)7.39 (dd, J = 8.4, 4.8 Hz)8.24 (dd, J = 8.4, 1.6 Hz)2.44 (s, Me), 3.85 (s, OMe), 7.33-7.42 (m, Ar-H) mdpi.com

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes or restricted rotation around bonds. For molecules with rotatable bonds, such as the amide bond in thieno[3,2-b]pyridine-5-carboxamides, DNMR can provide information on the energy barriers of rotation. nih.gov This is achieved by recording spectra at different temperatures. At low temperatures, rotation may be slow on the NMR timescale, resulting in separate signals for different conformers. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. nih.gov

While specific DNMR studies on this compound are not available in the reviewed literature, this technique would be highly relevant for studying derivatives, for example, if the aldehyde is converted into a Schiff base or a hydrazone, which could exhibit restricted rotation around the C=N bond.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Analysis of Molecular Conformation and Supramolecular Interactions

X-ray crystallographic studies on the thienopyridine core reveal important structural parameters. An analysis of thieno[3,2-b]pyridine-2-carbonitrile (B1625709) showed that the bicyclic ring system is essentially planar. researchgate.net Key bond lengths and angles were determined, such as the C-S bond lengths (avg. 1.73 Å), C-N bond lengths (avg. 1.34 Å), the C-S-C angle (approx. 90.7°), and the C-N-C angle (approx. 116°). researchgate.net Such data is foundational for understanding the geometry of the core scaffold of this compound.

Furthermore, crystallographic analysis elucidates supramolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in the crystal lattice. nih.gov In the crystal structure of thieno[3,2-b]pyridine-2-carbonitrile, short intermolecular contacts between the sulfur and nitrogen atoms (S1···N6, 3.229 Å) link the molecules into chains. researchgate.net For this compound, one would expect to observe intermolecular interactions involving the aldehyde group, such as C-H···O hydrogen bonds.

Table 2: Crystallographic Data for a Thieno[3,2-b]pyridine Analog Illustrative data from Thieno[3,2-b]pyridine-2-carbonitrile.

ParameterValueReference
Molecular FormulaC₈H₄N₂S researchgate.net
Ring System PlanarityPlanar to within 0.009 Å researchgate.net
S1-C2 Bond Length1.7276(14) Å researchgate.net
N6-C5 Bond Length1.354 Å researchgate.net
C-S-C Angle90.76(6)° researchgate.net

Crystallographic Studies of Ligand-Target Complexes (Focus on binding modes, not biological outcomes)

The thieno[3,2-b]pyridine scaffold is recognized as an attractive template for designing inhibitors of biological targets like protein kinases. nih.gov When a molecule like this compound or its derivative binds to a target protein, single-crystal X-ray diffraction of the resulting complex can reveal the precise binding mode. This includes identifying the specific amino acid residues involved in the interaction, the orientation of the ligand in the binding pocket, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Although no crystallographic studies of this compound itself bound to a target have been found in the searched literature, studies on related inhibitors show that the thieno[3,2-b]pyridine core can adopt profoundly different binding modes while being anchored in the protein's back pocket. nih.gov Such analyses are crucial for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity.

High-Resolution Mass Spectrometry (HRMS) for Definitive Product Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound (C₈H₅NOS), the predicted monoisotopic mass is 163.00919 Da. uni.lu An HRMS analysis using a technique like electrospray ionization (ESI) would aim to detect the protonated molecule [M+H]⁺ at m/z 164.01647. uni.lu The observation of this ion with a mass accuracy typically within 5 ppm of the theoretical value provides definitive confirmation of the compound's elemental composition. acs.org

HRMS is also used to monitor the progress of chemical reactions. By analyzing small aliquots from a reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product, as well as any byproducts. arkat-usa.org This allows for the optimization of reaction conditions such as temperature and reaction time. In the synthesis of various thienopyridine derivatives, HRMS is routinely used to confirm the identity of intermediates and final products, ensuring the success of each synthetic step. mdpi.comnih.gov

Table 3: Predicted HRMS Adducts for this compound (C₈H₅NOS) Data calculated based on theoretical values.

AdductCalculated m/zReference
[M+H]⁺164.01647 uni.lu
[M+Na]⁺185.99841 uni.lu
[M+K]⁺201.97235 uni.lu
[M-H]⁻162.00191 uni.lu

Table of Mentioned Compounds

Compound Name
This compound
Thieno[3,2-b]thiophene-2-carbaldehyde
Thieno[2,3-b]pyridine
Thieno[2,3-c]pyridine
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate
Thieno[3,2-b]pyridine-2-carbonitrile

The electronic properties of thieno[3,2-b]pyridine systems are of significant interest due to their potential applications in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). Research on analogous compounds within the thieno[3,2-b]pyridine family indicates that their photophysical characteristics are highly sensitive to the nature and position of substituents on the heterocyclic core. However, without specific experimental data for this compound, a detailed and accurate discussion of its electronic spectroscopy, as outlined in the requested article structure, cannot be provided at this time.

Further experimental investigation is required to elucidate the specific electronic transitions and photophysical behavior of this compound. Such studies would be valuable for understanding the structure-property relationships within this class of compounds and for exploring their potential in various technological applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics. For the thieno[3,2-b]pyridine (B153574) scaffold, the fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic distribution that is well-suited for DFT analysis.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and electronic excitation properties.

While specific DFT calculations for Thieno[3,2-b]pyridine-6-carbaldehyde are not extensively documented in dedicated studies, analysis of related derivatives provides significant insight. For instance, DFT calculations on aryl-substituted thieno[3,2-b]pyridin-5(4H)-one derivatives have been performed to understand their fluorescence properties. rsc.orgsciprofiles.com These studies show that the distribution of electron density in the HOMO and LUMO is critical for their optical behavior. rsc.orgmdpi.com In one study, the HOMO was found to be delocalized across the entire fluorophore, while the LUMO was more localized on the thieno[3,2-b]pyridine-5(4H)-one ring, indicating an intramolecular charge transfer (ICT) character. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Thieno[3,2-b]pyridine Derivatives Calculated via DFT

Compound/ScaffoldMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Thieno[3,2-b]pyridin-5(4H)-one FluorophoreDFT/B3LYP/6-311+G(d)-6.20-2.154.05
2-Aryl-thieno[3,2-b]pyridin-5(4H)-oneDFT/B3LYP/6-311+G(d)-5.95-2.213.74
3-Aryl-thieno[3,2-b]pyridin-5(4H)-oneDFT/B3LYP/6-311+G(d)-6.01-2.093.92

Note: Data are representative values from studies on related derivatives to illustrate the application of DFT. rsc.org

The Electrostatic Potential Surface (ESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. The ESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an ESP analysis would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, due to the high electronegativity of these atoms. These sites would represent the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the aldehyde group and protons on the aromatic rings would likely exhibit a positive potential. Such analyses are critical in drug design, where understanding the interaction points between a ligand and a biological target is essential. For example, ESP models of substituted thienopyridine carbonitriles have been used to visualize their penetration into the active pocket of the Src kinase, revealing how hydrophilic and lipophilic domains of the molecule interact with the protein. ijpsonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is the primary computational method for predicting UV-Vis absorption spectra, understanding electronic transitions, and explaining photophysical phenomena like fluorescence.

TD-DFT calculations have been successfully applied to thieno[3,2-b]pyridin-5(4H)-one derivatives to elucidate their distinct fluorescence behaviors. rsc.orgresearchgate.net These studies correlate the calculated electronic transitions and oscillator strengths with experimentally observed absorption and emission spectra. The results confirm that the photophysical properties are tunable based on the substitution pattern on the thieno[3,2-b]pyridine scaffold. researchgate.net For this compound, TD-DFT could predict its absorption maxima (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). This information is vital for the design of novel dyes, sensors, or other materials with specific optical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of molecules with their activities or properties. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an observed outcome.

QSAR studies have been performed on series of thieno[3,2-b]pyridine derivatives to understand the structural requirements for their biological activity. nih.govutad.pt In one study on methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, QSAR models revealed the importance of amino groups and hydrogen bond donors for anti-hepatocellular carcinoma activity, while hydrogen bond acceptors were linked to hepatotoxicity. nih.gov The use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on thienopyridine carbonitriles has provided detailed 3D contour maps that guide the design of new, more potent inhibitors of Src kinase. ijpsonline.com A QSPR model for this compound could be developed to predict properties such as its reactivity in a specific class of reactions or its selectivity towards a biological target, thereby accelerating the discovery of new functional molecules.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics, molecular flexibility, and intermolecular interactions with other molecules, such as solvents or biological macromolecules.

MD simulations have been employed to investigate the binding of thieno[3,2-b]pyridine-based inhibitors to protein kinases like c-Met. uq.edu.ausemanticscholar.org These simulations, often running for nanoseconds, can assess the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and calculate binding free energies. uq.edu.au For this compound, MD simulations could be used to understand its conformational preferences, its behavior in different solvents, or to model its interaction within the binding site of a target enzyme. This provides a dynamic picture that goes beyond the static view offered by molecular docking, helping to rationalize binding affinity and guide the design of more effective inhibitors.

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, locate transition state structures, and determine the activation energies associated with different reaction pathways.

For the thieno[3,2-b]pyridine system, computational studies have provided mechanistic insights into its synthesis and reactivity. For example, the mechanism of the regioselective aza-[3+3] cycloaddition used to form the thieno[3,2-b]pyridin-5(4H)-one core has been investigated, revealing a tandem sequence of conjugate addition followed by intramolecular amide bond formation. rsc.orgresearchgate.net Similarly, computational analysis has been used to understand the regioselectivity of halogenation on pyridine rings via Zincke imine intermediates. chemrxiv.org For this compound, DFT calculations could be used to explore the mechanisms of its characteristic reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings. By comparing the energy barriers of competing pathways, these studies can explain observed product distributions and guide the optimization of reaction conditions.

Applications in Organic Synthesis and Materials Science

Thieno[3,2-b]pyridine-6-carbaldehyde as a Key Synthon in Advanced Organic Synthesis

As a synthetic intermediate, or synthon, this compound is prized for its reactivity, which allows chemists to introduce the thienopyridine core into larger, more elaborate structures. The aldehyde functional group is a key feature, enabling a variety of chemical transformations.

The thieno[3,2-b]pyridine (B153574) scaffold is a fundamental component in the construction of more complex, fused heterocyclic systems. Thienopyridines, as a class of compounds, are significant in modern organic chemistry for their diverse biological activities. nih.gov The aldehyde functionality of this compound provides a reactive handle for cyclization and condensation reactions, leading to novel polycyclic aromatic structures. For instance, derivatives of the related thieno[2,3-b]pyridine (B153569) have been used to create new heterocyclic systems through cyclocondensation reactions. osi.lv Similarly, the thieno[3,2-b]indole moiety, a structure related to thienopyridine, is a target of significant synthetic effort due to its wide spectrum of biological and material applications. rsc.orgsemanticscholar.org The synthesis of such fused systems often relies on building blocks that can undergo intramolecular reactions to form the final ring structure. The versatility of heterocyclic aldehydes in yielding a wide range of more complex compounds is well-documented. semanticscholar.orgresearchgate.net

Beyond simple fused rings, this compound can act as a precursor for assembling intricate molecular architectures. The aldehyde group is readily converted into other functional groups or used in coupling reactions to link the thienopyridine core to other molecular fragments. This strategic use allows for the methodical construction of molecules with specific three-dimensional shapes and functionalities. For example, three different pyridyl thienopyridines have been synthesized, each requiring a unique synthetic pathway to achieve the target complex structure. researchgate.net The development of these multi-component molecules highlights the role of the initial thienopyridine building block in achieving the final complex architecture.

Role as a Scaffold for Chemical Probes and Enzyme Modulators in Chemical Biology Research

In chemical biology, the rigid structure of the thieno[3,2-b]pyridine core makes it an excellent scaffold—a central framework upon which to build molecules designed to interact with biological targets like enzymes. The focus here is on the molecular design, binding interactions, and the mechanism by which these molecules modulate enzyme activity.

The thieno[3,2-b]pyridine scaffold has proven to be a particularly attractive template for designing highly selective protein kinase inhibitors. ceitec.euresearchgate.netnih.gov Protein kinases are crucial regulators of cellular processes, and their aberrant activity is linked to diseases like cancer. researchgate.netnih.gov

A key finding is that the thieno[3,2-b]pyridine core interacts weakly with the "hinge region" of the kinase ATP-binding pocket. researchgate.netnih.gov This weak interaction allows for significant flexibility in how the inhibitor binds, resulting in profoundly different binding modes. researchgate.netnih.gov This variability is a key advantage, as it enables the design of inhibitors that are not merely mimics of ATP but instead achieve their selectivity by anchoring into the "back pocket" of the kinase. researchgate.netnih.gov This leads to high kinome-wide selectivity, meaning the inhibitors are very specific for their target kinase, minimizing off-target effects.

Researchers have successfully mapped the chemical space around this central scaffold to create potent and selective inhibitors for underexplored kinases like Haspin and Cyclin-dependent kinase-like (CDKL) kinases. researchgate.netnih.gov For example, by modifying the substituents on the thieno[3,2-b]pyridine core, isomers such as MU1464 and MU1668 were developed, which demonstrate different binding modes while both maintaining high selectivity. researchgate.netnih.gov Further development led to compound MU1920, a highly selective inhibitor of Haspin that meets the criteria for a quality chemical probe for in vivo studies. researchgate.netnih.gov

The thieno[3,2-b]pyridine framework has also been utilized to create negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov These modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to its natural ligand. The discovery of thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu₅ NAMs underscores the scaffold's versatility in drug discovery. nih.gov

Table 1: Examples of Thieno[3,2-b]pyridine-Based Kinase Inhibitors

Compound Target Kinase Key Structural Feature/Binding Insight
MU1464 Undisclosed Demonstrates a specific binding mode with high selectivity, leveraging the thieno[3,2-b]pyridine core. researchgate.netnih.gov
MU1668 Undisclosed An isomer of MU1464, it illustrates how structural changes on the same scaffold can lead to different but still highly selective binding modes. researchgate.netnih.gov
MU1920 Haspin A highly selective chemical probe suitable for in vivo applications, developed by mapping the chemical space around the core scaffold. researchgate.netnih.gov

Contributions to Functional Materials Science

The electronic properties of fused heterocyclic systems make them prime candidates for use in advanced functional materials, particularly in the field of organic electronics.

The thieno[3,2-b]pyridine nucleus, and closely related fused thiophene (B33073) systems, are used in the development of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs). tdl.org OFETs are key components in next-generation electronics like flexible displays and sensors. The performance of these devices depends heavily on the charge carrier mobility of the semiconducting material.

Fused-ring systems like thieno[3,2-b]thiophene (B52689) are of great interest because they combine good charge transport properties with high stability. researchgate.net The incorporation of sulfur and nitrogen atoms into the π-conjugated system can tune the material's electronic properties, such as the HOMO and LUMO energy levels. researchgate.net While much of the published research focuses on the thieno[3,2-b]thiophene researchgate.netresearchgate.net and thieno[3,2-b]pyrrole cores, tdl.orgacs.org the principles extend to the thieno[3,2-b]pyridine system. For instance, a related derivative, methyl thieno[3,2-b]pyridine-6-carboxylate, is explicitly noted for its use in developing materials with specific electronic properties, such as organic semiconductors. The structural rigidity and potential for π-π stacking in thienopyridine-based molecules make them promising candidates for achieving high charge mobility in OFETs. Researchers have synthesized various polymers and small molecules based on these fused systems and have demonstrated their effectiveness as the active layer in OFET devices. researchgate.netacs.org

Table 2: Performance of Related Fused Thiophene Semiconductors in OFETs

Semiconductor Type Key Structural Unit Reported Hole Mobility (cm²/V·s) Ion/Ioff Ratio
Small Molecule TP-BT4T-TP (Thieno[3,2-b]pyrrole-based) 2.59 × 10⁻² > 10⁴
Small Molecule DPh-BTBT (Thieno[3,2-b]thiophene-based) up to 2.0 10⁸

This table presents data for structurally related compounds to illustrate the potential of the fused thieno-heterocycle framework in organic electronics. researchgate.netacs.org

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

A thorough review of available scientific literature did not yield specific instances of this compound being directly utilized as a hole transport material (HTM) in perovskite solar cells (PSCs). However, the foundational thieno[3,2-b]pyridine scaffold is a component of more complex molecules that have been investigated for this purpose.

Research into HTMs for PSCs has often focused on derivatives of related fused heterocyclic systems, such as thieno[3,2-b]thiophene and thienoimidazole-pyridine. For instance, novel HTMs based on a thienoimidazole-pyridine acceptor core have been synthesized and have demonstrated potential in dopant-free inverted perovskite solar cells. lab-chemicals.comresearchgate.net In one study, two such small molecule HTMs, CYH20 and CYH23, were developed, exhibiting favorable optoelectronic and thermal properties. researchgate.net The D-A-D configured HTM, CYH23, led to a power conversion efficiency of 18.77%. researchgate.net

Similarly, π-extended conjugated materials derived from thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine have been synthesized and applied as HTMs in p-i-n architecture perovskite solar cells, achieving a power conversion efficiency of up to 5.20%. uni.luuni.lursc.org Furthermore, dithieno[3,2-b:2′,3′-d]pyrrole (DTP) based HTMs have shown significant promise, with efficiencies exceeding 18%, comparable to the state-of-the-art HTM spiro-OMeTAD. bohrium.comfrontiersin.org

While these examples highlight the utility of the broader class of thieno-fused heterocyclic compounds in PSCs, there is a lack of direct evidence in the reviewed literature detailing the synthesis of HTMs starting from this compound. The aldehyde functionality does, however, present a synthetic handle for further molecular elaboration, suggesting its potential as a precursor for novel HTMs.

Integration into Functional Nanomaterials and Advanced Polymeric Systems

Current research has not explicitly detailed the integration of this compound into functional nanomaterials or advanced polymeric systems. The exploration of this specific compound for these applications appears to be a nascent or as-yet-unpublished area of study.

However, the potential for such applications can be inferred from research on analogous structures. For example, the functionalization of nanoparticles is a well-established field. A study on a copper(II) complex containing pyridine-2-carbaldehyde demonstrated its successful binding to ethylenediamine-functionalized Fe3O4@SiO2 nanoparticles, creating a heterogeneous magnetic nanocatalyst. This indicates that aldehyde-functionalized heterocyclic compounds can be anchored to nanomaterials for catalytic applications.

In the domain of advanced polymers, derivatives of the related thieno[3,2-b]thiophene structure have been used to synthesize semiconducting co-polymers for applications in organic field-effect transistors (OFETs). These polymers often exhibit desirable charge transport properties. The aldehyde group on this compound provides a reactive site that could be utilized in polymerization reactions, such as condensation polymerization, to incorporate the thieno[3,2-b]pyridine moiety into a polymer backbone. Such polymers could potentially exhibit interesting optical and electronic properties suitable for various material science applications.

Although direct research is lacking, the chemical nature of this compound suggests its viability as a building block for the future development of novel functional nanomaterials and advanced polymeric systems. Further investigation is required to explore and realize this potential.

Future Research Directions and Perspectives

Advancements in Sustainable and Green Synthetic Methodologies for Thieno[3,2-b]pyridine-6-carbaldehyde Derivatives

The chemical industry's growing emphasis on environmental responsibility necessitates the development of sustainable and green synthetic routes. rasayanjournal.co.innumberanalytics.commdpi.com Future research will likely focus on replacing traditional synthetic methods for thieno[3,2-b]pyridine (B153574) derivatives, which often rely on harsh reagents and organic solvents, with more eco-friendly alternatives. rasayanjournal.co.in Key areas of development are expected to include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including pyridines. mdpi.comnih.gov Future studies could explore its application to the synthesis of this compound derivatives, potentially leading to more efficient and greener processes.

Solvent-Free and Mechanochemical Methods: Techniques like ball milling, which involve reactions in the absence of solvents, offer a clean and efficient way to produce chemical compounds with high yields and simple work-up procedures. rasayanjournal.co.in Investigating these methods for the synthesis of this compound could drastically reduce the environmental footprint.

Green Chemistry ApproachPotential Advantages for this compound SynthesisRelevant Research Areas
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced solvent consumption.Optimization of microwave parameters for key synthetic steps.
Recyclable CatalystsMinimized waste, use of aqueous media, improved sustainability.Development of novel heterogeneous catalysts for cyclization reactions.
Solvent-Free/MechanochemicalElimination of hazardous solvents, high efficiency, simple purification.Exploration of ball milling and other mechanochemical techniques.

Exploration of Novel Reaction Pathways and Unprecedented Transformations

The functionalization of the thieno[3,2-b]pyridine scaffold is crucial for tuning its properties and exploring its application space. Future research will undoubtedly delve into discovering novel reaction pathways and unprecedented chemical transformations of this compound.

One area of interest is the selective oxidation of the thienopyridine core, which can lead to the formation of N-oxides, S-oxides, and sulfones, thereby introducing new functionalities and potentially altering biological activity. acs.org Furthermore, unexpected oxidative dimerization reactions have been observed in related thieno[2,3-b]pyridine (B153569) systems, suggesting that the reactivity of the thieno[3,2-b]pyridine core under oxidative conditions may hold surprising and valuable chemical transformations yet to be discovered. acs.org

The aldehyde group in this compound is a versatile handle for a wide array of chemical modifications. Future work will likely explore its conversion into various other functional groups, leading to a diverse library of derivatives. For instance, its transformation into cyano, carboxylic acid, or more complex heterocyclic moieties can be a gateway to new classes of compounds with unique properties.

Development of Next-Generation this compound-Based Functional Materials with Enhanced Properties

The unique electronic structure of the thieno[3,2-b]pyridine core makes it an attractive building block for the development of advanced functional materials. The related thieno[3,2-b]thiophene (B52689) scaffold has already shown promise in organic field-effect transistors (OFETs) and as a component in conjugated polymers for electronic applications. researchgate.net

Future research will likely focus on synthesizing and characterizing novel this compound derivatives for applications in:

Organic Electronics: By modifying the substituents on the thieno[3,2-b]pyridine ring, it may be possible to tune the HOMO/LUMO energy levels and create materials with desirable semiconducting properties for use in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Chemosensors: The aldehyde functionality, coupled with the heterocyclic core, can be exploited for the design of chemosensors capable of detecting specific ions or molecules through changes in their optical properties. semanticscholar.org

Nonlinear Optics: The extended π-conjugation in derivatives of this compound could lead to materials with significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.

Potential ApplicationKey Properties to InvestigateExample of Related Research
Organic Field-Effect Transistors (OFETs)Charge carrier mobility, on/off ratio, air stability.Thieno[3,2-b]thiophene-based semiconducting polymers. researchgate.net
Organic Photovoltaics (OPVs)Light absorption spectrum, power conversion efficiency.Donor-acceptor polymers incorporating thiophene-based units.
ChemosensorsSelectivity and sensitivity to specific analytes, optical response.Heterocyclic aldehydes as ion optical chemosensors. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Computational Design and Targeted Synthesis

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way new molecules are designed and synthesized. researchgate.netmdpi.com Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions and molecular properties to predict the outcomes of experiments, optimize reaction conditions, and even propose novel synthetic routes. nih.gov

For this compound, future research will benefit immensely from the integration of AI and ML in several ways:

Predictive Modeling: ML models can be developed to predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives, thereby guiding the synthesis of the most promising candidates. nih.govresearchgate.net

Retrosynthetic Analysis: AI-powered tools can assist chemists in designing efficient synthetic pathways to complex target molecules based on the this compound scaffold. nih.gov

Reaction Optimization: ML algorithms can be used to rapidly identify the optimal conditions (e.g., temperature, solvent, catalyst) for the synthesis of derivatives, saving time and resources. mdpi.com

Synergistic Approaches Combining Synthetic Chemistry, Advanced Characterization, and Computational Modeling

The future of research on this compound and its derivatives lies in a holistic and synergistic approach that integrates multiple disciplines. This involves a continuous feedback loop between synthetic chemists who create new molecules, materials scientists who characterize their properties, and computational chemists who model their behavior at the molecular level.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these compounds, complementing experimental findings. jetir.org This integrated approach will be crucial for understanding structure-property relationships and for the rational design of new molecules with targeted functionalities. For instance, combining experimental synthesis and characterization with computational docking studies can accelerate the discovery of new drug candidates targeting specific biological pathways. nih.gov

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of innovative solutions in medicine, materials science, and beyond.

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to avoid over-oxidation or decomposition.
  • Use anhydrous conditions for formylation to prevent hydrolysis of intermediates.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aldehyde proton at ~10 ppm) and confirm regiochemistry .
    • HSQC/HMBC : Resolve ambiguities in aromatic ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects impurities .
  • Elemental Analysis : Validates purity and stoichiometry, especially for crystalline derivatives .
  • FT-IR : Strong absorption at ~1680–1720 cm⁻¹ confirms the aldehyde functional group .

Advanced: How does the carbaldehyde group influence electronic properties in π-conjugated systems?

Methodological Answer:
The aldehyde group at the 6-position acts as an electron-withdrawing substituent, modulating the π-conjugated system’s frontier molecular orbitals (HOMO/LUMO). This can be evaluated via:

  • Cyclic Voltammetry (CV) : Measures redox potentials to assess electron affinity and ionization potential .
  • UV-Vis/PL Spectroscopy : Correlates absorption/emission maxima with conjugation length and bandgap .
  • DFT Calculations : Predicts charge distribution and dipole moments, critical for applications in organic field-effect transistors (OFETs) or sensors .

Example : In OFETs, the aldehyde group enhances electron mobility by stabilizing the LUMO, facilitating n-type semiconductor behavior .

Advanced: What strategies mitigate low solubility in cross-coupling reactions involving this compound?

Methodological Answer:
Low solubility often arises from planar, rigid cores. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) with microwave assistance to enhance reaction kinetics .
  • Protecting Groups : Temporarily protect the aldehyde (e.g., as an acetal) to reduce polarity during coupling .
  • Bulky Ligands/Bases : Employ ligands like SPhos or XPhos and hindered bases (e.g., Cs₂CO₃) to prevent aggregation .

Case Study : Suzuki-Miyaura coupling of a brominated thienopyridine derivative achieved 85% yield in DMF/H₂O with Pd(PPh₃)₄ and K₂CO₃ .

Advanced: How to resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:
Contradictions may stem from assay variability or substituent effects. Systematic approaches include:

  • SAR Studies : Vary substituents (e.g., electron-donating/-withdrawing groups) and test against multiple cell lines .
  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., MTT assays) .
  • Molecular Docking : Predict binding modes to targets (e.g., kinases) and validate with mutagenesis .

Example : A 6-carbaldehyde derivative showed enhanced antitumoral activity against MCF-7 cells when paired with a 4-fluorophenyl group, highlighting synergistic effects .

Basic: How to address stability issues during storage of this compound?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation or moisture absorption .
  • Stabilizers : Add radical scavengers (e.g., BHT) to solutions to inhibit aldehyde decomposition .
  • Periodic Analysis : Use TLC or HPLC to monitor degradation over time .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states for additions (e.g., with amines or Grignard reagents) .
  • pKa Prediction : Tools like ACD/Labs estimate aldehyde proton acidity to guide reaction design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.